Superior Wild-Type HIV-1 RT Inhibition Potency Versus the Clinical NNRTI Nevirapine
6-((Benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione (compound 1) inhibits wild-type HIV-1 reverse transcriptase with a Ki of 1.4 µM, while nevirapine, a WHO-essential antiretroviral NNRTI used as a clinical benchmark, exhibits a Ki of 7.2 µM in the same activated DNA polymerase assay format [1]. This represents a 5.1-fold lower inhibition constant for the target compound, indicating substantially higher affinity for the wild-type enzyme allosteric site [1].
| Evidence Dimension | HIV-1 RT wild-type inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.4 µM |
| Comparator Or Baseline | Nevirapine, Ki = 7.2 µM |
| Quantified Difference | 5.1-fold lower Ki (target vs. nevirapine) |
| Conditions | Activated DNA polymerase assay; 50 mM Tris·HCl, pH 8.1, 10 mM MgCl₂, 200 mM KCl; [α-³²P]dATP incorporation |
Why This Matters
For researchers procuring a starting scaffold for NNRTI development, a 5.1-fold potency advantage over a clinical standard at the enzyme level defines a more favorable starting point for lead optimization than scaffolds requiring potency rescue through additional substitution.
- [1] Modern problems of science and education. 1,6-BIS[(BENZYLOXY)METHYL]URACIL DERIVATIVES – NOVEL INHIBITORS OF HIV-1 REVERSE TRANSCRIPTASE. 2015, No. 6. ISSN 2070-7428. View Source
